Amastatin Hydrochloride Amastatin Hydrochloride Amastatin is a slow, tight binding, competitive aminopeptidase (AP) inhibitor, first described as an inhibitor of human serum AP-A (glutamyl AP; IC50 = 0.54 μg/ml) but not of AP-B (arginine AP). It also inhibits AP-N (AP-M, alanyl AP; Ki = 20-200 nM), leucyl-cystinyl AP (Ki = 20-220 nM), and endoplasmic reticulum AP 1 (Ki = 41.8 μM). Amastatin is without effect on trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.
Brand Name: Vulcanchem
CAS No.: 100938-10-1
VCID: VC0003211
InChI: InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
SMILES: CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Molecular Formula: C21H38N4O8 HCl
Molecular Weight: 511 g/mol

Amastatin Hydrochloride

CAS No.: 100938-10-1

Inhibitors

VCID: VC0003211

Molecular Formula: C21H38N4O8 HCl

Molecular Weight: 511 g/mol

Amastatin Hydrochloride - 100938-10-1

CAS No. 100938-10-1
Product Name Amastatin Hydrochloride
Molecular Formula C21H38N4O8 HCl
Molecular Weight 511 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride
Standard InChI InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1
Standard InChIKey GBDUPCKQTDKNLS-PORDUOSCSA-N
Isomeric SMILES CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl
SMILES CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Canonical SMILES CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
Appearance A crystalline solid
Description Amastatin is a slow, tight binding, competitive aminopeptidase (AP) inhibitor, first described as an inhibitor of human serum AP-A (glutamyl AP; IC50 = 0.54 μg/ml) but not of AP-B (arginine AP). It also inhibits AP-N (AP-M, alanyl AP; Ki = 20-200 nM), leucyl-cystinyl AP (Ki = 20-220 nM), and endoplasmic reticulum AP 1 (Ki = 41.8 μM). Amastatin is without effect on trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.
Sequence VVD
Synonyms Amastatin HCl; [S-(R*,S*)]-N-[N-[N-(3-Amino-2-hydroxy-5-methyl-1-oxohexyl)-L-valyl]-L-valyl]-L-aspartic Acid Monohydrochloride;
Reference 1. Brain Res. 1987 Oct 27;424(2):299-304.

The effects of the aminopeptidase inhibitors amastatin and bestatin on
angiotensin-evoked neuronal activity in rat brain.

Harding JW(1), Felix D.
Author information:
(1)Division of Animal Physiology, Berne, Switzerland.

During a recent comparison of iontophoretically applied angiotensin II (AII) and
angiotensin III (AIII) in the paraventricular nucleus of the rat, we observed
that the response latency for AIII was much shorter than that for AII. This
suggested that AII may have to be converted to AIII before it becomes active. To
test this hypothesis we performed 3 experiments. (1) We examined the effects of
bestatin, an aminopeptidase B inhibitor, on the activity of applied AII and AIII.
(2) Next, we monitored the effects of amastatin, a specific aminopeptidase A
inhibitor, on the action of co-applied AII or AIII. (3) And, finally, we examined
the response to the aminopeptidase-resistant analog Sar1-AII, both applied alone
and in combination with AII or AIII. Bestatin, while having no activity of its
own, dramatically enhanced the actions of both AII and AIII. Amastatin, on the
other hand, had little effect on AII/'s action and diminished or totally blocked
AII-dependent activity. Like bestatin, amastatin had no effect alone. Sar1-AII
reduced spontaneous activity of angiotensin-sensitive neurons and inhibited the
actions of AII and AIII in a reversible manner. The same cells were also blocked
by the recognized angiotensin antagonist Sar1, Ile8-AII. In total these results
strongly support the notion that AII must be converted to AIII in the brain
before it is activated.

2. J Antibiot (Tokyo). 1978 Jun;31(6):636-8.

Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes.
Aoyagi T, Tobe H, Kojima F, Hamada M, Takeuchi T, Umezawa H.
PubChem Compound 180936
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator